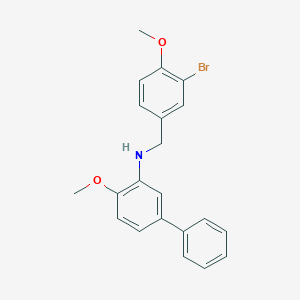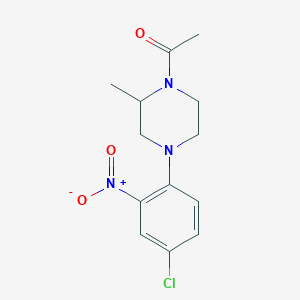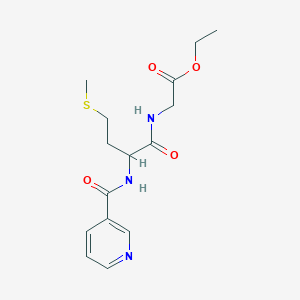![molecular formula C14H19Cl2NO3 B4995367 4-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B4995367.png)
4-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}morpholine, commonly known as DCM, is a chemical compound used in scientific research for its unique properties. DCM is a morpholine derivative and is synthesized through a multi-step process.
Mechanism of Action
DCM is a non-polar solvent that is able to dissolve a wide range of organic compounds. Its unique properties make it an ideal solvent for various chemical reactions. DCM is also able to form stable emulsions with water, which makes it useful in emulsion polymerization. Additionally, DCM has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
DCM has been shown to have a wide range of biochemical and physiological effects. It has been shown to be toxic to some aquatic organisms, and may have carcinogenic properties. However, in low concentrations, DCM has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCM in lab experiments is its ability to dissolve a wide range of organic compounds. Its unique properties also make it an ideal solvent for various chemical reactions. However, DCM is also highly volatile and flammable, which can make it difficult to handle in the lab. Additionally, DCM is toxic to some aquatic organisms, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on DCM. One area of research could be to explore its anti-inflammatory properties and potential use in the treatment of certain diseases. Additionally, research could be done to develop safer and more environmentally friendly alternatives to DCM that could be used in lab experiments. Finally, research could be done to explore the potential use of DCM in other applications, such as corrosion inhibition or lubricant additives.
Conclusion:
In conclusion, DCM is a chemical compound with unique properties that make it useful in a wide range of scientific research applications. It is synthesized through a multi-step process and has been shown to have anti-inflammatory properties, as well as toxic properties in some aquatic organisms. While it has many advantages for lab experiments, its volatility and toxicity can also make it difficult to handle. There are many potential future directions for research on DCM, including exploring its anti-inflammatory properties and developing safer alternatives.
Synthesis Methods
DCM is synthesized through a multi-step process that involves the reaction of morpholine with 2,3-dichlorophenol and ethylene oxide. The reaction is catalyzed by a base, typically potassium hydroxide, and is carried out under reflux conditions. The resulting product is then purified through a series of extraction and distillation steps to obtain pure DCM.
Scientific Research Applications
DCM has been widely used in scientific research for its unique properties. It is commonly used as a reagent in organic synthesis, as a solvent for various chemical reactions, and as a surfactant in emulsion polymerization. DCM has also been used as a corrosion inhibitor, a lubricant additive, and a heat transfer fluid.
properties
IUPAC Name |
4-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO3/c15-12-2-1-3-13(14(12)16)20-11-10-19-9-6-17-4-7-18-8-5-17/h1-3H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKBXGFIEGXAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-morpholinyl)-2-oxo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B4995284.png)

![diethyl [3-(4-fluorophenoxy)propyl]malonate](/img/structure/B4995296.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B4995311.png)


![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4995334.png)
![N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4995344.png)
![5-(4-isopropylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4995347.png)



